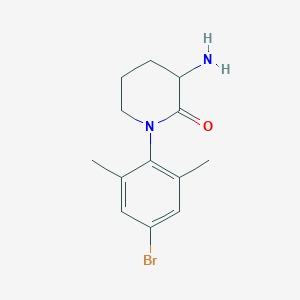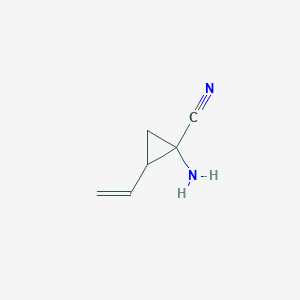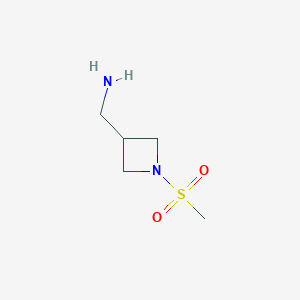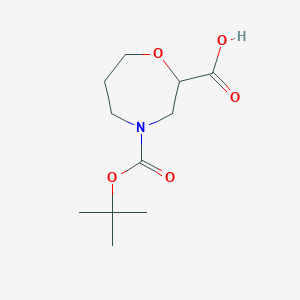
Acide 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylique
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be attached to amines by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis
Tagging of proteins with tBu groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with the Boc group can vary. For example, 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID has a melting point of 100-106°C, a boiling point of 364.3±44.0 °C (Predicted), and a density of 1.15±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique
Synthèse pharmaceutique
ACIDE 4-BOC-2-HOMOMORPHOLINECARBOXYLIQUE: est un bloc de construction précieux dans la synthèse de divers composés pharmaceutiques. Son groupe tert-butoxycarbonyl (BOC) est couramment utilisé comme groupe protecteur pour les amines en synthèse organique . Cela permet l'introduction sélective d'autres groupes fonctionnels sur la molécule sans affecter le groupe amine. Une fois les réactions souhaitées terminées, le groupe BOC peut être éliminé dans des conditions acides douces, libérant l'amine pour afficher son activité biologique.
Mécanisme D'action
Target of Action
The primary target of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is amines . This compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group . This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base . The protective group shields the amines from unwanted reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It forms a protective group around amines, preventing them from reacting with other compounds during the synthesis process . This allows for the successful production of peptides .
Result of Action
The result of the action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is the successful synthesis of peptides . By protecting amines from unwanted reactions, the compound allows for the controlled assembly of peptides .
Action Environment
The action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base, such as sodium hydroxide, is also necessary for the compound to form a protective group around amines . Furthermore, the compound’s efficacy can be affected by the presence of other compounds in the reaction mixture .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGITYLFOIAYYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-61-5 | |
| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid described in the research paper?
A1: The research presents a novel synthetic route for (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, a seven-membered lactam, starting from methyl (2R)-glycidate. The key innovation lies in the use of lipase-catalyzed regioselective lactamization to create the seven-membered ring structure []. This enzymatic approach offers advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis methods. Furthermore, the researchers employed SpinChem rotating flow cell technology, simplifying the process and allowing for enzyme recycling, which is beneficial for large-scale applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


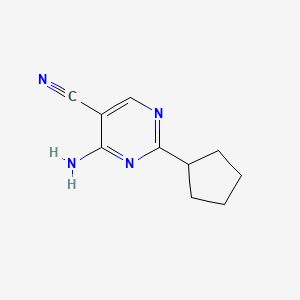


![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)
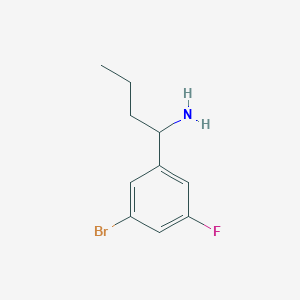
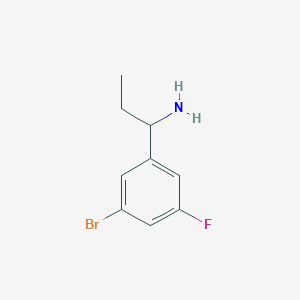
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)
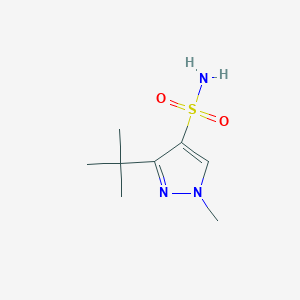

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
